An In-depth Technical Guide to 2,5-Dimethylphenylboronic Acid
An In-depth Technical Guide to 2,5-Dimethylphenylboronic Acid
CAS Number: 85199-06-0
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,5-Dimethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, synthesis, key applications, and relevant experimental protocols. It is intended to serve as a comprehensive resource for professionals in research and development.
Physicochemical Properties
2,5-Dimethylphenylboronic acid is a white to slightly yellow crystalline powder.[1] It is a key building block in synthetic chemistry, primarily utilized for the formation of carbon-carbon bonds in cross-coupling reactions.[1]
Table 1: Physicochemical and Safety Data for 2,5-Dimethylphenylboronic Acid
| Property | Value | Source |
| CAS Number | 85199-06-0 | [1] |
| Molecular Formula | C₈H₁₁BO₂ | [1] |
| Molecular Weight | 149.98 g/mol | [1] |
| Melting Point | 186-191 °C | |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Purity | ≥97% | Oakwood Chemical |
| Predicted pKa | 8.70 ± 0.58 | [2] |
| Solubility | Slightly soluble in DMSO and Methanol.[2] Generally, phenylboronic acids exhibit low solubility in water and hydrocarbons, and higher solubility in ethers and ketones. | |
| Synonyms | 2,5-Dimethylbenzeneboronic acid, p-Xylene-2-boronic acid | [1] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| GHS Hazard Pictograms | GHS07 (Irritant) | PubChem |
Synthesis and Experimental Protocols
Synthesis of 2,5-Dimethylphenylboronic Acid via Grignard Reaction
This protocol describes the synthesis of 2,5-dimethylphenylboronic acid from 1-bromo-2,5-dimethylbenzene.
Experimental Protocol:
Materials:
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1-Bromo-2,5-dimethylbenzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (B95107) (THF)
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Trimethyl borate (B1201080)
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2 M Hydrochloric acid (HCl)
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Diethyl ether
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Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,5-dimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by a color change and gentle refluxing. After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.
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Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.
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Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath, and 2 M HCl is added slowly to hydrolyze the boronic ester. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is triturated with hexane and filtered to afford 2,5-dimethylphenylboronic acid as a white solid.
Applications in Drug Discovery and Medicinal Chemistry
2,5-Dimethylphenylboronic acid is a valuable building block for the synthesis of biologically active compounds. Derivatives incorporating the 2,5-dimethylphenyl moiety have shown potential as antimicrobial and anticancer agents. A notable area of investigation is the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Targeting the IDO1 Signaling Pathway in Cancer Immunotherapy
IDO1 is an enzyme that plays a critical role in tumor immune escape. [3]It catalyzes the degradation of the essential amino acid tryptophan into kynurenine (B1673888). [4]This process has two main immunosuppressive effects:
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Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment leads to the arrest of T-cell proliferation and induces T-cell anergy. [5]2. Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the differentiation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response. [6] By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, allowing for the effective activation of anti-tumor T-cells. Therefore, small molecule inhibitors of IDO1 are of significant interest in cancer immunotherapy, often in combination with other checkpoint inhibitors.
Diagram 3: IDO1 Signaling Pathway in Tumor Immune Evasion
Application in Fluorescent Sensors
Boronic acids are known to interact with diols to form boronate esters. This property can be exploited in the design of fluorescent sensors for the detection of biologically relevant diol-containing molecules, such as carbohydrates and certain neurotransmitters. A general design for such a sensor involves coupling the boronic acid moiety to a fluorophore. The binding of the analyte to the boronic acid alters the electronic properties of the system, leading to a change in the fluorescence signal (e.g., quenching or enhancement).
Hypothetical Fluorescent Sensor for Catecholamines
This section describes a hypothetical experimental workflow for the development of a fluorescent sensor for catecholamines (e.g., dopamine) using a custom-synthesized fluorophore coupled to 2,5-dimethylphenylboronic acid.
Experimental Workflow:
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Sensor Synthesis:
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Synthesize a suitable amino-functionalized fluorophore.
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Couple the fluorophore to 2,5-dimethylphenylboronic acid via an appropriate linker (e.g., amide bond formation).
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Purify the sensor molecule by column chromatography and characterize it using NMR and mass spectrometry.
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Sensor Characterization:
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Determine the absorption and emission spectra of the sensor in a suitable buffer (e.g., PBS, pH 7.4).
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Investigate the photostability of the sensor.
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Analyte Sensing:
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Titrate the sensor solution with increasing concentrations of the target analyte (e.g., dopamine).
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Record the fluorescence spectra at each concentration to determine the change in fluorescence intensity.
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Calculate the binding constant and limit of detection.
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Selectivity Studies:
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Test the sensor's response to other structurally similar molecules and potential interferents to assess its selectivity.
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Diagram 4: Workflow for Fluorescent Sensor Development
Safety Information
2,5-Dimethylphenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-Dimethylphenylboronic acid | 85199-06-0 [amp.chemicalbook.com]
- 3. amsbio.com [amsbio.com]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
